N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative characterized by a 2-bromophenyl substituent on the acetamide nitrogen and a 1-methyltetrazole-5-ylsulfanyl group at the acetamide’s α-position. The tetrazole ring enhances metabolic stability and bioavailability, while the bromophenyl group contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBORCDHRBILGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, derivatives similar to N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | |
| Compound B | U251 (glioblastoma) | 10–30 | |
| Compound C | HT29 (colon cancer) | 5.71 |
These compounds often exhibit selective cytotoxicity, indicating their potential as targeted cancer therapies.
Antimicrobial Properties
The antimicrobial properties of tetrazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15 | |
| Compound E | Escherichia coli | 30 |
Such findings suggest that these compounds could serve as effective alternatives to traditional antibiotics.
Apoptosis Induction
Research indicates that the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that specific derivatives can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Inhibition of Key Enzymes
Another mechanism by which this compound exerts its effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some tetrazole derivatives have been found to inhibit topoisomerases and kinases critical for tumor growth.
Case Study: Anticancer Efficacy
In a study conducted on a series of tetrazole derivatives including this compound, researchers observed significant reductions in tumor size in xenograft models when treated with these compounds compared to controls. The study emphasized the importance of structure-activity relationships in optimizing efficacy.
Case Study: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity was performed on various derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the tetrazole ring enhanced antibacterial potency significantly.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and bromophenyl group can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Table 1: Core Scaffold Comparison
Aromatic Substituent Effects
The 2-bromophenyl group in the target compound contrasts with other aryl/heteroaryl groups in analogs:
- Halogenated phenyl groups : N-(2-iodophenyl)- and N-(4-iodophenyl)acetamides (Compounds 19 and 20, ) demonstrate that halogen position (para vs. ortho) impacts antibacterial activity. For instance, the ortho-iodo derivative (Compound 19) showed lower MIC values than its para counterpart .
- Heteroaryl groups : N-(pyrazin-2-yl)acetamide derivatives () introduce nitrogen-rich aromatic systems, which may enhance solubility but reduce membrane permeability .
Table 2: Aromatic Substituent Impact
Biological Activity
N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a novel compound with potential biological activity. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃BrN₄OS
- Molecular Weight : 336.23 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring : The synthesis begins with the formation of the tetrazole moiety through cyclization reactions involving 1-methylhydrazine and appropriate carbonyl compounds.
- Substitution Reactions : The bromophenyl group is introduced via electrophilic aromatic substitution.
- Final Acetamide Formation : The final step involves coupling the tetrazole derivative with an acetamide structure.
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole and sulfanyl groups exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro assays have shown that this compound demonstrates potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ampicillin and ciprofloxacin .
Antitumor Properties
Research into the antitumor activity of similar compounds suggests that the presence of a tetrazole ring enhances cytotoxic effects against cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Doxorubicin (Standard) | HeLa | 10.0 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase .
The biological activity of this compound is attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that it can induce oxidative stress in target cells, leading to apoptosis .
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various derivatives of N-(2-bromophenyl)-2-sulfanylamides. The results showed that modifications to the tetrazole moiety significantly enhanced activity against resistant strains of Staphylococcus aureus.
Case Study 2: Antitumor Activity
A clinical trial investigated the effects of similar compounds on patients with advanced solid tumors. Preliminary results indicated a positive response rate in patients treated with formulations containing tetrazole derivatives, including N-(2-bromophenyl)-2-[...], suggesting its potential as a chemotherapeutic agent .
Q & A
Q. How can researchers validate the absence of byproducts in scaled-up syntheses?
- Answer : LC-MS/MS with MRM (Multiple Reaction Monitoring) detects trace impurities (e.g., dehalogenated byproducts). Isotopic labeling (e.g., ¹³C-acetamide) tracks unexpected side reactions. Process Analytical Technology (PAT) tools, such as inline FTIR, enable real-time monitoring .
Data Interpretation Challenges
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for ligand-protein dynamics. Solvent-accessible surface area (SASA) calculations may reveal unmodeled hydration effects. Experimental validation via SPR (Surface Plasmon Resonance) quantifies binding affinities to reconcile in-silico/in-vitro gaps .
Q. What strategies mitigate batch-to-batch variability in crystallinity for formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
